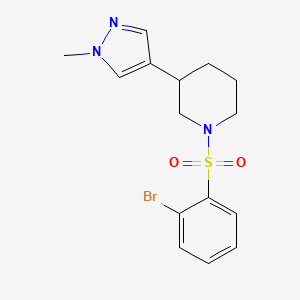![molecular formula C26H18ClNO2 B2473388 N-(2-benzoyl-4-chlorophenyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 313274-81-6](/img/structure/B2473388.png)
N-(2-benzoyl-4-chlorophenyl)-[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-benzoyl-4-chlorophenyl)-[1,1’-biphenyl]-4-carboxamide” is a chemical compound with the linear formula C20H13Cl2NO2 . It has a molecular weight of 370.238 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “N-(2-benzoyl-4-chlorophenyl)-[1,1’-biphenyl]-4-carboxamide” is complex. The compound has a linear formula of C20H13Cl2NO2 . The ChemSpider ID for this compound is 74519 .Scientific Research Applications
Synthesis and Characterization
N-(2-benzoyl-4-chlorophenyl)-[1,1'-biphenyl]-4-carboxamide has been involved in the synthesis and characterization of new compounds and materials. Studies have focused on its role in the development of novel derivatives, exploring their physical, chemical, and spectroscopic properties. These investigations provide foundational knowledge for further applications in various scientific domains, such as the development of materials with unique properties or the exploration of biological activities (Cemal Koray Özer et al., 2009).
Antipathogenic Activity
The compound has been examined for its antipathogenic activity, particularly in the context of developing new antimicrobial agents. Research has shown that derivatives of this compound exhibit significant activity against various bacterial strains, demonstrating potential as novel antimicrobial agents with antibiofilm properties. This is crucial for addressing the challenges posed by bacterial resistance and biofilm-associated infections (Carmen Limban et al., 2011).
Material Science Applications
In material science, derivatives of this compound have been utilized in the synthesis of polyamides and polyimides, showcasing their utility in creating materials with desirable thermal and mechanical properties. These materials have applications in various industries, including electronics, aerospace, and automotive, where materials with high thermal stability and specific mechanical properties are required (I. Spiliopoulos et al., 1998).
Chemical Synthesis and Photopolymerization
The compound has been involved in chemical synthesis studies, including the chemoselective N-benzoylation of aminophenols. This research highlights its potential in synthesizing biologically relevant compounds and materials through selective reactions, expanding the toolkit available for chemical synthesis and material design (Tarjeet Singh et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of N-(2-benzoyl-4-chlorophenyl)-[1,1’-biphenyl]-4-carboxamide is the GABAA receptor . The GABAA receptor is a type of GABA receptor, which is a protein in the central nervous system that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
N-(2-benzoyl-4-chlorophenyl)-[1,1’-biphenyl]-4-carboxamide interacts with the GABAA receptor, docking into the binding pocket of the receptor
Pharmacokinetics
Computational studies suggest that its bioavailability and drug-likeness are acceptable but may require future optimization .
Result of Action
It has been suggested that the compound has anxiolytic and skeletal muscle relaxant activity .
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18ClNO2/c27-22-15-16-24(23(17-22)25(29)20-9-5-2-6-10-20)28-26(30)21-13-11-19(12-14-21)18-7-3-1-4-8-18/h1-17H,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSKUPRMCQBIAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-ethoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2473306.png)
![2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2473307.png)

![1,6-diisopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2473309.png)


![ethyl (2Z)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methoxyimino)propanoate](/img/structure/B2473313.png)

![1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-[(4-methylphenyl)sulfanyl]propan-1-one](/img/structure/B2473315.png)
![3-butyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2473319.png)

![N-(3,4-dimethoxybenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2473321.png)


